2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone typically involves the reaction of 2,2,4-trimethyl-4-phenylquinoline with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Quinoline N-oxides or other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Functionalized quinoline derivatives with various substituents replacing the trifluoromethyl group.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the quinoline moiety can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Lacks the quinoline moiety, resulting in different chemical and biological properties.
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone: Similar trifluoromethyl group but different aromatic substitution pattern.
Uniqueness: 2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone is unique due to the combination of the trifluoromethyl group and the quinoline moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c1-18(2)13-19(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)24(18)17(25)20(21,22)23/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVANJIRGXAZUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C(F)(F)F)(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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